molecular formula C35H38O7 B1265305 corymbone A

corymbone A

Cat. No. B1265305
M. Wt: 570.7 g/mol
InChI Key: OHJVUGQZZLSHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

corymbone A is a natural product found in Corymbia peltata with data available.

Scientific Research Applications

Binding Affinity with Thyrotropin Releasing Hormone Receptor

Corymbone A, identified from the flowers of Corymbia peltata, demonstrates binding affinity with rat thyrotropin-releasing hormone receptor 2. This finding indicates potential applications in modulating thyroid function or related hormonal activities (Carroll et al., 2008).

Antibacterial Activities

Research on Hedyotis corymbosa, which contains compounds including Corymbone A, reveals significant antimicrobial activities. These findings suggest the potential use of Corymbone A in developing antibacterial agents, especially against human pathogenic bacteria (Sari et al., 2019).

Hepatoprotective Effects

A study on Hedyotis corymbosa, which includes Corymbone A, demonstrates hepatoprotective effects against liver damage in animal models. This indicates the potential of Corymbone A in treating hepatic disorders (Sadasivan et al., 2006).

Anti-Tumour Properties

Jerantinine A, isolated from Tabernaemontana corymbosa, shows potent anti-tumour activities including G2/M cell cycle arrest, apoptosis induction, and microtubule disruption. These findings suggest Corymbone A may have similar anti-tumour potential (Raja et al., 2014).

Pharmacognostic Standardization

Pharmacognostic research on Polycarpaea corymbosa, related to Corymbone A, highlights the standardization of physical parameters and quantification of bioactive compounds. This aids in the assessment and quality control of medicinal plants (Modi & Shah, 2017).

LED Lights for Metabolite Production

A study exploring the effects of LED lights on Hedyotis corymbosa shows that colored LED lights can enhance the production of bioactive metabolites, potentially including Corymbone A. This offers insights into improving farming methods for such compounds (Le et al., 2022).

properties

Product Name

corymbone A

Molecular Formula

C35H38O7

Molecular Weight

570.7 g/mol

IUPAC Name

5-hydroxy-2,2,6,6-tetramethyl-4-[3-phenyl-1-[2,4,6-trihydroxy-3-methyl-5-(3-phenylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C35H38O7/c1-20-28(37)25(30(39)27(29(20)38)24(36)19-17-22-14-10-7-11-15-22)23(18-16-21-12-8-6-9-13-21)26-31(40)34(2,3)33(42)35(4,5)32(26)41/h6-15,23,37-40H,16-19H2,1-5H3

InChI Key

OHJVUGQZZLSHQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)O)C(CCC3=CC=CC=C3)C4=C(C(C(=O)C(C4=O)(C)C)(C)C)O)O

synonyms

corymbone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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